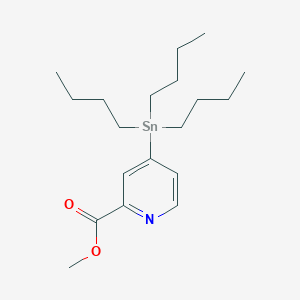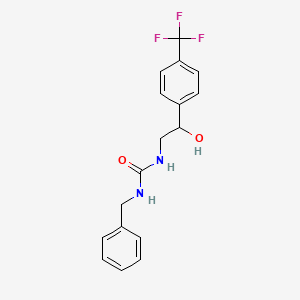
1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
Urea derivatives are synthesized through various chemical reactions, showcasing their flexibility and adaptability in organic synthesis. For instance, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, demonstrating an environmentally friendly and cost-effective method due to the recyclability of byproducts and the avoidance of racemization (Thalluri et al., 2014). Similarly, the synthesis of flexible ureas as acetylcholinesterase inhibitors highlights the optimization of the spacer length between pharmacophoric moieties for enhanced biological activity (Vidaluc et al., 1995). Another study showcases the synthesis of tetrahydropyrimidine-5-carboxylates, exploring their metal chelating effects and inhibition profiles against various enzymes, indicating their potential in medicinal chemistry (Sujayev et al., 2016).
Biochemical Evaluation and Potential Applications
The evaluation of urea derivatives for biological activities is a significant area of research. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, with the aim of optimizing therapeutic agents for diseases like Alzheimer's (Vidaluc et al., 1995). Additionally, the study on tetrahydropyrimidine-5-carboxylates demonstrates the versatility of urea derivatives in inhibiting physiologically relevant enzymes, suggesting their application in designing inhibitors for therapeutic purposes (Sujayev et al., 2016).
Mechanistic Insights
Research also delves into the mechanistic aspects of reactions involving urea derivatives. The study on hindered ureas as masked isocyanates presents a novel approach for the carbamoylation of nucleophiles under neutral conditions, shedding light on the reactivity and potential applications of urea derivatives in organic synthesis and beyond (Hutchby et al., 2009). This research not only advances the understanding of urea chemistry but also opens up new pathways for the development of chemically and biologically significant molecules.
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The trifluoromethyl group in similar compounds has been shown to lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction can enhance the compound’s potency toward its target.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme , which plays a crucial role in the replication of retroviruses. Inhibition of this enzyme can disrupt the viral replication process.
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency , which could potentially impact the bioavailability of the compound.
Result of Action
Inhibition of the reverse transcriptase enzyme by similar compounds can disrupt the replication of retroviruses , potentially leading to antiviral effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-6-13(7-9-14)15(23)11-22-16(24)21-10-12-4-2-1-3-5-12/h1-9,15,23H,10-11H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAHXTASCSQIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)
![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
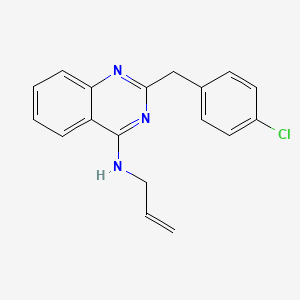

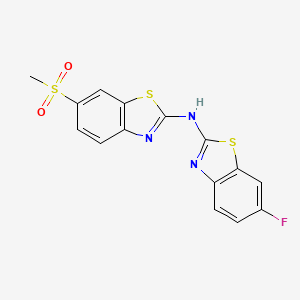

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
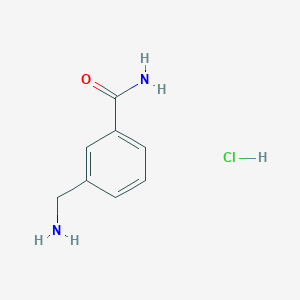
![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)
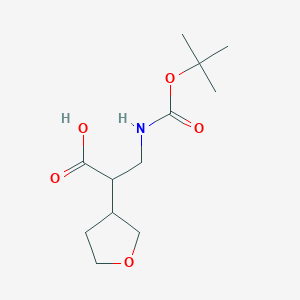
![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
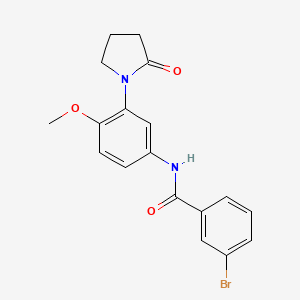
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
